molecular formula C17H27NO4 B10771138 DM-Ppp

DM-Ppp

Cat. No.: B10771138
M. Wt: 309.4 g/mol
InChI Key: DOYZAIRDDZPMQZ-LBPRGKRZSA-N
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Preparation Methods

The synthesis of DM-PPP involves several steps, starting with the preparation of the pyrrole ring and subsequent functionalization to introduce the desired substituents. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

DM-PPP undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

DM-PPP can be compared with other mGluR1 antagonists, such as:

    CPCCOEt: Another selective mGluR1 antagonist with a different chemical structure.

    JNJ-16259685: A potent and selective mGluR1 antagonist used in various research studies.

    LY367385: A competitive antagonist of mGluR1 receptors with distinct pharmacological properties.

This compound is unique due to its non-competitive inhibition mechanism and high selectivity for mGluR1 receptors . This makes it a valuable tool for studying the specific roles of mGluR1 receptors in various physiological and pathological processes.

Properties

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

4-O-[(2S)-3,3-dimethylbutan-2-yl] 2-O-propyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C17H27NO4/c1-8-9-21-16(20)14-10(2)13(11(3)18-14)15(19)22-12(4)17(5,6)7/h12,18H,8-9H2,1-7H3/t12-/m0/s1

InChI Key

DOYZAIRDDZPMQZ-LBPRGKRZSA-N

Isomeric SMILES

CCCOC(=O)C1=C(C(=C(N1)C)C(=O)O[C@@H](C)C(C)(C)C)C

Canonical SMILES

CCCOC(=O)C1=C(C(=C(N1)C)C(=O)OC(C)C(C)(C)C)C

Origin of Product

United States

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